molecular formula C13H17Cl2N B13043743 N-[(3,4-dichlorophenyl)methyl]cyclohexanamine

N-[(3,4-dichlorophenyl)methyl]cyclohexanamine

Cat. No.: B13043743
M. Wt: 258.18 g/mol
InChI Key: PEZCMQDKHGXWKH-UHFFFAOYSA-N
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Description

N-[(3,4-Dichlorophenyl)methyl]cyclohexanamine is an organic compound with the CAS Registry Number 893577-41-8 . This compound has a molecular formula of C13H17Cl2N and a molecular weight of 258.19 g/mol . Its structure features a cyclohexylamine group linked to a 3,4-dichlorobenzyl group, which is a privileged scaffold in medicinal chemistry. Researchers can identify the compound using its InChI Key (PEZCMQDKHGXWKH-UHFFFAOYSA-N) and SMILES notation (ClC1=CC=C(C=C1Cl)CNC2CCCCC2) . This product is provided with a high level of purity (95%) and is intended for research applications only . It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic procedures. Compounds with structural similarities, particularly those containing the cyclohexylamine moiety, are frequently investigated in pharmaceutical research for their interactions with the central nervous system and as building blocks in synthetic chemistry for developing novel molecules, such as anticancer agents . Researchers value this chemical for its potential use in exploring structure-activity relationships and developing new synthetic methodologies. For specific safety and handling information, please consult the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

C13H17Cl2N

Molecular Weight

258.18 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]cyclohexanamine

InChI

InChI=1S/C13H17Cl2N/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h6-8,11,16H,1-5,9H2

InChI Key

PEZCMQDKHGXWKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

  • Step 1: Formation of Imine Intermediate

    Cyclohexanamine reacts with 3,4-dichlorobenzaldehyde under mild acidic conditions to form an imine intermediate. This reaction typically proceeds in an organic solvent such as methanol or ethanol at room temperature.

  • Step 2: Reduction of Imine

    The imine is then reduced to the secondary amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation over palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Reaction Conditions and Yields

Parameter Typical Condition Outcome
Solvent Methanol or Ethanol Good solubility of reactants
Temperature Room temperature to 50°C Controlled imine formation
Reducing Agent NaBH4 or Pd/C + H2 High selectivity, yields 80-90%
Reaction Time 2-6 hours Complete reduction
  • Advantages : High selectivity, mild conditions, commercially available reagents.

  • Disadvantages : Requires careful control to avoid over-reduction or side reactions.

Nucleophilic Substitution Approach

  • Step 1: Preparation of 3,4-Dichlorobenzyl Halide

    3,4-Dichlorobenzyl chloride or bromide is prepared or sourced commercially.

  • Step 2: Reaction with Cyclohexanamine

    Cyclohexanamine is reacted with the benzyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions and Yields

Parameter Typical Condition Outcome
Solvent DMF or Acetonitrile Good nucleophilicity
Base K2CO3 or NaHCO3 Neutralizes HCl formed
Temperature 50-80°C Facilitates substitution
Reaction Time 6-24 hours Yields 70-85%
  • Advantages : Straightforward, scalable for industrial production.

  • Disadvantages : Possible side reactions include elimination or multiple substitutions.

Catalytic Hydrogenation of Nitro Precursors

  • Step 1: Synthesis of 3,4-Dichlorobenzylamine from Nitro Compound

    3,4-Dichloronitrobenzene can be reduced to 3,4-dichlorobenzylamine using catalytic hydrogenation.

  • Step 2: Coupling with Cyclohexanone

    The amine can then be reacted with cyclohexanone under reductive amination conditions to yield the target compound.

  • Reaction Conditions

Parameter Typical Condition Outcome
Catalyst Pd/C or Pt/C Efficient hydrogenation
Pressure 1-5 atm H2 Enhances reduction rate
Temperature 25-80°C Controlled reaction
Solvent Ethanol or Methanol Solubilizes substrates
  • Advantages : High purity products, environmentally friendly.

  • Disadvantages : Requires hydrogen gas and specialized equipment.

Method Reaction Type Key Reagents Typical Yield (%) Advantages Disadvantages
Reductive Amination Condensation + Reduction 3,4-Dichlorobenzaldehyde, NaBH4 or Pd/C 80-90 Mild conditions, high selectivity Sensitive to moisture, side reactions possible
Nucleophilic Substitution SN2 Reaction 3,4-Dichlorobenzyl chloride, K2CO3 70-85 Simple, scalable Longer reaction time, side products possible
Catalytic Hydrogenation Reduction + Coupling Nitro precursor, Pd/C, H2 75-88 Clean, high purity Requires H2 gas, catalyst handling
  • The reductive amination route is favored for laboratory-scale synthesis due to its operational simplicity and high selectivity. Optimization of pH and temperature during imine formation significantly affects yield and purity.

  • Nucleophilic substitution benefits from the use of polar aprotic solvents and mild bases to suppress side reactions. Reaction monitoring by GC or HPLC is recommended to optimize reaction time.

  • Catalytic hydrogenation methods show excellent environmental profiles but require careful control of pressure and catalyst activation to avoid catalyst poisoning or incomplete reduction.

  • Recent studies emphasize the use of heterogeneous catalysts for hydrogenation to facilitate catalyst recovery and reuse, improving process sustainability.

The preparation of N-[(3,4-dichlorophenyl)methyl]cyclohexanamine is effectively achieved through reductive amination, nucleophilic substitution, or catalytic hydrogenation routes. Selection of method depends on scale, available equipment, and desired purity. Each method offers advantages and trade-offs in terms of yield, operational complexity, and environmental impact. Optimization of reaction parameters is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with N-[(3,4-dichlorophenyl)methyl]cyclohexanamine, differing in substituents, backbone modifications, or functional groups:

Compound Name Key Structural Features Molecular Weight Biological Activity/Notes Reference
This compound Cyclohexanamine + 3,4-dichlorobenzyl group ~268.2 (calc.) Hypothesized sigma receptor modulation
BD 1008 Ethylamine backbone + 3,4-dichlorophenyl + pyrrolidinyl 443.1 (dihydrobromide) High sigma-1 receptor affinity
BD 1047 Ethylamine backbone + 3,4-dichlorophenyl + dimethylamino 387.2 (dihydrobromide) Sigma-1/2 receptor antagonist
Compound 57 () Cyclopropanecarboxamide + trans-2-pyrrolidinylcyclohexanamine 429.3 Anti-Trypanosoma brucei activity (17% yield)
Compound 38 () Phenylacetamide + trans-2-pyrrolidinylcyclohexanamine 365.3 Anti-parasitic synthesis (14% yield)
Methyldicyclohexylamine () N-Methyl + N-cyclohexyl substituents 195.3 Lipophilic base; no reported bioactivity
N-chloro-N-cyclohexylcyclohexanamine () Chloro + cyclohexyl groups 215.8 Reactive intermediate; limited stability

Key Differences and Implications

  • Functional Groups : The absence of an amide group (cf. Compounds 57 and 38) may reduce metabolic stability but enhance membrane permeability due to the free amine .
  • Halogenation : The 3,4-dichlorophenyl moiety is conserved across BD 1008/1047 and the target compound, suggesting a critical role in sigma receptor interaction .
  • Synthetic Accessibility : Low yields in Compounds 57 (17%) and 38 (14%) highlight challenges in coupling dichlorophenyl groups to cyclohexanamine derivatives, possibly due to steric hindrance .

Pharmacological and Physicochemical Trends

  • Lipophilicity : Methyldicyclohexylamine (LogP ~4.1) and N-chloro derivatives (LogP ~4.1) are highly lipophilic, whereas the target compound’s LogP is estimated to be ~3.5–4.0, balancing blood-brain barrier penetration and solubility .
  • Receptor Specificity: The dichlorophenyl group in BD 1008/1047 confers sigma-1 selectivity, whereas pyrrolidinyl or dimethylamino groups (e.g., BD 1047) broaden activity to sigma-2 receptors .

Biological Activity

N-[(3,4-dichlorophenyl)methyl]cyclohexanamine, also known as a derivative of cyclohexamine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of Biological Activity

The biological activity of this compound primarily revolves around its roles as an antidepressant , antimicrobial , and anticancer agent. Its structure, which includes a dichlorophenyl group, contributes to its interaction with various biological targets.

Key Biological Properties

  • Antidepressant Activity : Research indicates that compounds similar to this compound act as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine. This mechanism is significant in the treatment of depression and anxiety disorders .
  • Antimicrobial Effects : The compound exhibits promising antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development in treating infections.
  • Anticancer Potential : As part of the Mannich base family, this compound has been evaluated for its cytotoxic effects against cancer cell lines. It has shown potential in inhibiting tumor growth through various mechanisms, including DNA interaction and enzyme inhibition .

The exact mechanism by which this compound exerts its biological effects involves:

  • Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and behavior.
  • Enzyme Inhibition : It acts on specific enzymes related to neurotransmitter metabolism or bacterial cell wall synthesis.
  • Cellular Interaction : The compound's structure allows it to interact with cellular components, potentially leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantTriple reuptake inhibition of serotonin, norepinephrine, and dopamine
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on various cancer cell lines

Case Study: Antidepressant Efficacy

A study conducted on novel chiral amines demonstrated that derivatives similar to this compound showed significant antidepressant-like activity in mouse models. The study highlighted the importance of structural modifications in enhancing efficacy and reducing side effects associated with traditional antidepressants .

Case Study: Antimicrobial Evaluation

In vitro studies have assessed the antimicrobial efficacy of this compound against pathogenic strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in infectious diseases.

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